2,5-dichloro-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)benzamide
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Overview
Description
2,5-dichloro-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)benzamide is a complex organic compound that features a benzamide core substituted with dichloro and fluoropyrimidine groups
Mechanism of Action
Target of Action
The primary target of this compound is related to P2X7 receptors . P2X7 receptors are a type of purinergic receptor for ATP, which plays a significant role in apoptosis, inflammation, and immune response.
Mode of Action
The compound interacts with its targets by acting as a potent antagonist against P2X7 receptors . Antagonists are substances that inhibit the physiological action of another, in this case, the P2X7 receptor. This means that the compound prevents the normal functioning of these receptors, thereby altering the cellular activities regulated by these receptors.
Biochemical Analysis
Biochemical Properties
The compound 2,5-dichloro-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)benzamide plays a significant role in biochemical reactions . It is used as a starting material for the preparation of 5-fluoro-2-amino pyrimidines . It interacts with various enzymes and proteins, influencing the nature of these interactions .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is complex . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound in laboratory settings change . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways . This includes interactions with various enzymes or cofactors, and effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex . This includes interactions with any transporters or binding proteins, as well as effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)benzamide typically involves multiple steps:
Formation of the Fluoropyrimidine Intermediate: This step involves the reaction of 5-fluorouracil with phosphorus oxychloride and N,N-dimethylaniline, followed by cooling and stirring to obtain 2,4-dichloro-5-fluoropyrimidine.
Piperidine Derivative Formation: The next step involves the reaction of the fluoropyrimidine intermediate with piperidine derivatives in the presence of potassium carbonate to form the piperidinyl intermediate.
Final Coupling: The final step involves coupling the piperidinyl intermediate with 2,5-dichlorobenzoyl chloride under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2,5-dichloro-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: Due to the presence of chlorine and fluorine atoms, the compound can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidine ring and benzamide core.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include potassium carbonate and various amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the functional groups present in the compound.
Scientific Research Applications
2,5-dichloro-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific receptors or enzymes.
Biological Research: It is used in studies involving receptor binding and enzyme inhibition due to its structural features.
Materials Science: The compound’s unique chemical properties make it a candidate for the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-5-fluoropyrimidine: Shares the fluoropyrimidine core but lacks the piperidine and benzamide groups.
2-Chloro-5-fluoropyrimidine: Similar in structure but with fewer chlorine atoms and no piperidine or benzamide groups.
Uniqueness
2,5-dichloro-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)benzamide is unique due to its combination of dichloro, fluoropyrimidine, and piperidine groups, which confer specific chemical and biological properties not found in simpler analogs. This makes it a valuable compound for targeted research and development in various scientific fields.
Biological Activity
2,5-Dichloro-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)benzamide is a complex organic compound notable for its potential biological activities. This compound features a benzamide core substituted with dichloro and fluoropyrimidine groups, which are significant in various biochemical interactions. Understanding its biological activity is crucial for its applications in medicinal chemistry and pharmacology.
Target Receptors
The primary target of this compound is the P2X7 receptor , which plays a role in various cellular processes including inflammation and pain signaling. This compound acts as a potent antagonist of the P2X7 receptor, inhibiting its activity and thereby influencing downstream signaling pathways that are critical in several diseases, including chronic pain and autoimmune disorders.
Cellular Effects
The compound exhibits significant effects on various cell types, impacting cellular processes such as:
- Inflammatory Response : By antagonizing P2X7 receptors, it may reduce the release of pro-inflammatory cytokines.
- Cell Proliferation : Studies indicate that it can modulate cell growth and apoptosis in certain cancer cell lines.
Dosage Effects in Animal Models
Research demonstrates that the effects of this compound vary significantly with dosage. In animal models, higher doses correlate with increased antagonistic effects on P2X7 receptors, leading to enhanced therapeutic outcomes in models of chronic pain.
Metabolic Pathways
The compound is involved in several metabolic pathways, influencing both drug metabolism and pharmacokinetics. Its interaction with various enzymes suggests potential for drug-drug interactions when co-administered with other therapeutic agents.
Study 1: Antagonistic Activity
In a study examining the antagonistic properties of this compound, researchers observed that it effectively inhibited ATP-induced calcium influx in human immune cells. This inhibition was quantified using calcium imaging techniques, demonstrating a significant reduction in intracellular calcium levels at concentrations as low as 10 µM.
Study 2: In Vivo Efficacy
A separate investigation focused on the efficacy of this compound in a murine model of neuropathic pain. The results indicated that treatment with this compound led to a marked decrease in pain sensitivity compared to control groups, supporting its potential as a therapeutic agent for pain management.
Comparative Analysis with Similar Compounds
Compound Name | Structure Features | Biological Activity |
---|---|---|
2,4-Dichloro-N-(1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl-benzamide | Lacks additional functional groups | Moderate P2X7 antagonism |
2-Chloro-5-fluoropyrimidine | Fewer chlorine atoms | Limited receptor interaction |
The uniqueness of this compound lies in its combination of dichloro and fluoropyrimidine structures, which enhance its biological activity compared to simpler analogs.
Properties
IUPAC Name |
2,5-dichloro-N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2FN4O/c18-12-1-2-15(19)14(7-12)16(25)21-8-11-3-5-24(6-4-11)17-22-9-13(20)10-23-17/h1-2,7,9-11H,3-6,8H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIZHJOOKQSCODI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=C(C=CC(=C2)Cl)Cl)C3=NC=C(C=N3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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